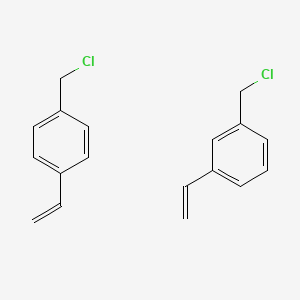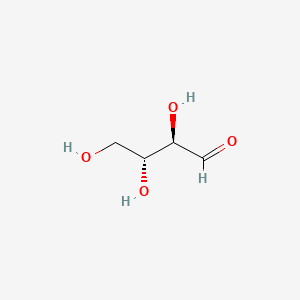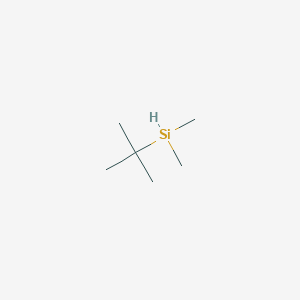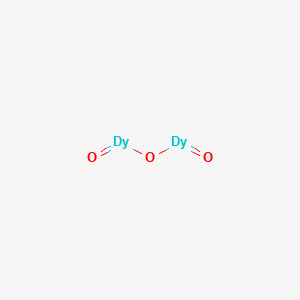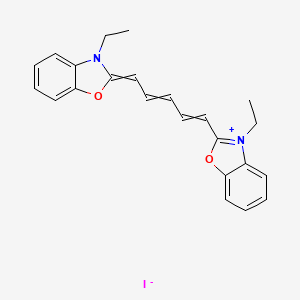
Dodci
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodci, also known as 3,3’-Diethyloxacarbocyanine iodide, is a cyanine-based dye used in photosensitization of mitochondria and endoplastic reticulum in animals and plant cells .
Synthesis Analysis
The photoisomerization dynamics of this compound have been examined in a series of 1-alkyl-3-methylimidazolium . The dynamics of photoisomerization of this compound has also been investigated inside a micellar environment formed by a surfactant-like ionic liquid .Molecular Structure Analysis
The molecular structure of this compound has been studied and documented in several scientific papers .Chemical Reactions Analysis
The photoisomerization dynamics of this compound have been examined in a series of 1-alkyl-3-methylimidazolium . The dynamics of photoisomerization of this compound has also been investigated inside a micellar environment formed by a surfactant-like ionic liquid .Physical and Chemical Properties Analysis
This compound’s physical and chemical properties include its structure, chemical names, and classification . The dynamics of photoisomerization of this compound has been investigated inside a micellar environment formed by a surfactant-like ionic liquid .科学研究应用
DNA和蛋白质中的光异构化
对3,3'-二乙基氧二甲花菁碘化物(DODCI)的研究揭示了其在DNA和蛋白质(如牛血清白蛋白(BSA))存在下的显著光异构化性质。this compound在与这些生物分子相互作用时表现出显着的行为变化,由于DNA和BSA产生的高摩擦环境,抑制了异构化。这一特性表明在研究生物分子的微环境性质及其与小分子的相互作用方面具有潜在的应用(Mandal, Pal, Datta, & Bhattacharyya, 1999)。
This compound中的失活过程
使用激光光声光谱对this compound失活过程的研究提供了对其在激发下的行为的见解。this compound在不同波长下的散热模式表明在理解类似染料分子的光异构化和内转换过程方面的应用(Bilmes, Tocho, & Braslavsky, 1987)。
荧光光谱分析
通过荧光光谱分析了this compound的光异构化动力学,揭示了其N-异构体和P-异构体形式的不同行为。此类研究对于光谱学和光化学领域至关重要,特别是在理解类似化合物的异构转变和荧光性质方面(Bäumler & Penzkofer, 1990)。
胶束中的光异构化
使用皮秒发射光谱研究了this compound在不同类型胶束(阳离子、阴离子和中性)中的行为。这些研究表明胶束环境如何影响this compound的光异构化速率,为纳米技术和材料科学中的应用提供了有价值的信息(Pal, Datta, Mandal, & Bhattacharyya, 1998)。
在聚合物基质中的应用
This compound已被用于生产聚合物薄膜,展示了其在材料科学和光学应用中的潜力。在聚合物(如聚(甲基丙烯酸甲酯)(PMMA))中this compound的共沉淀和热压技术表明其可用于创建新颖的光学元件并研究有机染料与聚合物基质的相互作用(Hiraga, Tanaka, Yanagimoto, Hayamizu, & Moriya, 1996)。
安全和危害
作用机制
Target of Action
Dodci, also known as 3,3’-Diethyloxadicarbocyanine Iodide, is a symmetric carbocyanine fluorophore . It is primarily used as a saturable absorber in passively mode-locked pulsed dye lasers . The primary targets of this compound are the molecules that it interacts with in these lasers, where it absorbs and emits light.
Mode of Action
This compound’s mode of action involves its interaction with light in the lasers. It absorbs light at specific wavelengths (between 574 nm and 645 nm ) and then re-emits it, a process known as fluorescence. This property makes this compound useful in lasers, where it can absorb and re-emit light to produce a laser beam. This compound also undergoes photoisomerization, a process where it changes its structure in response to light .
Pharmacokinetics
Its properties as a dye suggest that it would likely be poorly absorbed and rapidly excreted if ingested or injected .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of its fluorescence and photoisomerization can be affected by the solvent it is dissolved in . Additionally, factors such as light intensity and temperature can also influence its action .
生化分析
Biochemical Properties
Dodci plays a significant role in biochemical reactions, particularly in the context of lipid bilayer membranes . It interacts with various biomolecules within these membranes, and the nature of these interactions is influenced by factors such as the viscosity and refractive index of the aqueous medium .
Cellular Effects
This compound affects various types of cells and cellular processes. Its influence on cell function is primarily observed through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have been observed .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Dodci can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1,4-dioxane", "1,2-dichloroethane", "sodium hydroxide", "diethylamine", "1,3-dichloropropane", "sodium iodide", "sodium carbonate", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 1,4-dioxane is reacted with 1,2-dichloroethane in the presence of sodium hydroxide to form 2-(2-chloroethoxy)tetrahydrofuran.", "Step 2: The product from step 1 is then reacted with diethylamine to form 2-(2-diethylaminoethoxy)tetrahydrofuran.", "Step 3: 1,3-dichloropropane is reacted with sodium iodide in the presence of sodium carbonate to form 1,3-diiodopropane.", "Step 4: The product from step 2 is then reacted with the product from step 3 in the presence of acetic acid to form 2-(2-diethylaminoethoxy)-1,3-diiodopropane.", "Step 5: The product from step 4 is then reacted with sulfuric acid to form Dodci.", "Step 6: The final product is purified through a series of washing and drying steps using water and other solvents." ] } | |
CAS 编号 |
64173-98-4 |
分子式 |
C23H23IN2O2 |
分子量 |
486.3 g/mol |
IUPAC 名称 |
(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CLDZYSUDOQXJOU-UHFFFAOYSA-M |
手性 SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
规范 SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
物理描述 |
Dark blue crystalline solid; [Sigma-Aldrich MSDS] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,3'-Diethyloxadicarbocyanine Iodide, commonly known as DODCI, has the molecular formula C27H27IN2O2 and a molecular weight of 538.4 g/mol.
A: this compound exhibits characteristic absorption and emission spectra. Its absorption maximum varies depending on the solvent and aggregation state but is typically observed in the visible region around 580 nm [, ]. This compound fluorescence is also solvent-dependent and is typically observed in the red region [, ].
A: Yes, this compound can be successfully incorporated into various polymer matrices, including poly(methyl methacrylate) (PMMA) and poly(benzyl methacrylate). [] The association state of this compound within these matrices can be controlled by modifying the polymer's side-chain substituents and the concentration of this compound. []
A: The photophysical properties of this compound, including its fluorescence lifetime, quantum yield, and isomerization rate, are highly sensitive to its surrounding environment. Factors like solvent polarity [, ], viscosity [, , , , , , ], and confinement [, , ] significantly influence these properties.
A: Upon light absorption, this compound undergoes a trans-cis isomerization around its central double bond. [, , ] This process involves overcoming an energy barrier in the excited state and is highly influenced by the surrounding environment, particularly solvent viscosity. [, , ]
A: While the Kramers model, which links reaction rates to solvent friction, can be applied to some systems, it fails to fully explain the photoisomerization rates of this compound in certain solvents like alcohols and ionic liquids. [, ] This suggests that factors beyond simple viscosity, such as specific solute-solvent interactions and solvent structure, play a significant role in this compound isomerization. [, ]
A: this compound is a commonly used saturable absorber in dye lasers, particularly for passive mode-locking to generate ultrashort laser pulses. [, , , , , ] Its ability to saturate at high light intensities allows for the formation and shaping of short pulses within the laser cavity. [, , , ]
A: The specific saturable absorber used in a dye laser, such as this compound or DQOCI, significantly influences the laser's output characteristics, including pulse duration, stability, and mode-locking range. [, ] The absorber's recovery time and saturation properties play crucial roles in determining these characteristics. [, ]
A: Studies have shown that this compound exhibits a strong interaction with biological macromolecules like DNA and bovine serum albumin (BSA). [] These macromolecules create a highly restricted environment for this compound, effectively suppressing its photoisomerization. []
A: Yes, the photophysical properties of this compound can provide insights into the microenvironment of block copolymer systems. For instance, its fluorescence decay and isomerization rates in block copolymer reverse micelles suggest that this compound resides within the hydrated core regions of these aggregates. [, ]
A: Various time-resolved spectroscopic techniques are employed to investigate this compound photophysics. These include time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes [, , , ] and pump-probe spectroscopy to study excited state dynamics. [, ] Other techniques like laser-induced optoacoustic spectroscopy (LIOAS) are used to determine volume changes during photoisomerization. [, ]
A: Techniques like small-angle X-ray scattering (SAXS) and 1H-NMR spectroscopy provide valuable information about the association state of this compound in different solvents and matrices. [, ] These methods can reveal the size and morphology of this compound aggregates. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



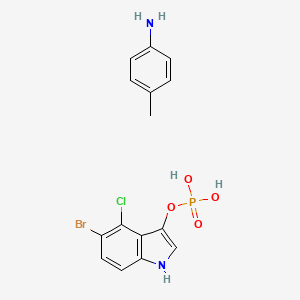

![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)

